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Compound of Interest

Compound Name: 2-(Methylthio)ethyl methacrylate

Cat. No.: B087219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)ethyl methacrylate, a key monomer in the synthesis of advanced polymers with

applications in drug delivery and biomaterials. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
(Methylthio)ethyl methacrylate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide

detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(Methylthio)ethyl methacrylate, typically recorded in deuterated

chloroform (CDCl₃), exhibits distinct signals corresponding to the different types of protons in

the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylthio)ethyl Methacrylate in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~6.10 Singlet 1H =CH₂ (cis to C=O)

~5.55 Singlet 1H =CH₂ (trans to C=O)

~4.25 Triplet 2H -O-CH₂-

~2.75 Triplet 2H -S-CH₂-

~2.10 Singlet 3H -S-CH₃

~1.95 Singlet 3H =C-CH₃

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylthio)ethyl Methacrylate in CDCl₃

Chemical Shift (δ, ppm) Carbon Atom Assignment

~167.0 C=O (Ester carbonyl)

~136.0 C=CH₂ (Quaternary vinyl)

~125.5 C=CH₂ (Methylene vinyl)

~63.0 -O-CH₂-

~33.0 -S-CH₂-

~18.0 =C-CH₃

~15.5 -S-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 2-(Methylthio)ethyl
methacrylate by measuring the absorption of infrared radiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b087219?utm_src=pdf-body
https://www.benchchem.com/product/b087219?utm_src=pdf-body
https://www.benchchem.com/product/b087219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: IR Spectroscopic Data for 2-(Methylthio)ethyl Methacrylate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2950 C-H stretch Aliphatic

~1715 C=O stretch α,β-Unsaturated Ester

~1635 C=C stretch Alkene

~1160 C-O stretch Ester

~1020 C-S stretch Thioether

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation. For 2-(Methylthio)ethyl
methacrylate (molar mass: 160.23 g/mol ), the electron ionization (EI) mass spectrum is

expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 2-(Methylthio)ethyl Methacrylate

m/z Ion

160 [M]⁺ (Molecular Ion)

129 [M - OCH₃]⁺

101 [M - COOCH₂CH₂SCH₃]⁺

85 [M - CH₂CH₂SCH₃]⁺

69 [CH₂=C(CH₃)C=O]⁺

61 [CH₂CH₂SCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
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NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of 2-(Methylthio)ethyl methacrylate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free

Induction Decay (FID).

Reference the spectra to the TMS signal.
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IR Spectroscopy Protocol
Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 2-(Methylthio)ethyl methacrylate directly onto the ATR crystal.

Instrument Parameters:

Spectrometer: FTIR Spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Technique: Electron Ionization Mass Spectrometry (EI-MS) Sample Introduction:

Introduce a small amount of the volatile liquid sample into the ion source via a direct

insertion probe or through a gas chromatograph (GC) inlet.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-200

Data Processing:

The mass spectrum is generated by plotting the relative abundance of ions against their

mass-to-charge ratio (m/z).

Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in data interpretation and the general

experimental workflow for spectroscopic analysis.

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-(Methylthio)ethyl
Methacrylate Sample

Dissolve in CDCl3
with TMS

Place on
ATR Crystal

Introduce into
Ion Source

¹H & ¹³C NMR
Spectra Acquisition

FTIR Spectrum
Acquisition

Mass Spectrum
Acquisition

Peak Integration,
Chemical Shift &

Coupling Constant
Analysis

Functional Group
Identification

Molecular Ion &
Fragmentation

Pattern Analysis

Structure Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-(Methylthio)ethyl methacrylate.
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Caption: Logical flow for interpreting NMR spectroscopic data to determine molecular structure.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Methylthio)ethyl
Methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087219#spectroscopic-data-for-2-methylthio-ethyl-
methacrylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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